

Antide Acetate chemical structure and properties

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Compound of Interest

Compound Name: Antide Acetate

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An In-depth Technical Guide to Antide Acetate

Introduction

Antide Acetate is a potent synthetic decapeptide that functions as a third-generation gonadotropin-releasing hormone (GnRH) antagonist.^[1] Also known as Iturelix, it is utilized in research settings to investigate the role of the hypothalamic-pituitary-gonadal axis.^{[2][3]} By competitively blocking the GnRH receptor in the pituitary gland, Antide effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).^{[4][5][6]} This activity makes it a valuable tool in reproductive endocrinology and for studying hormone-dependent conditions. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure

Antide Acetate is a synthetic peptide with a complex structure containing several non-standard amino acids. Its sequence is Ac-D-2-Nal-D-Phe(4-CL)-3-D-Pal-Ser-Lys(nicotinoyl)-D-Lys(nicotinoyl)-Leu-Lys(Isopropyl)-Pro-D-Ala-NH₂.^{[4][6]}

Physicochemical and Pharmacological Properties

The core properties of **Antide Acetate** are summarized below, providing key data for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of **Antide Acetate**

Property	Value	References
Molecular Formula	C ₈₂ H ₁₀₈ ClN ₁₇ O ₁₄ (peptide)	[4][6][7]
C ₈₂ H ₁₀₈ ClN ₁₇ O ₁₄ • C ₂ H ₄ O ₂ (acetate salt)	[1]	
Molecular Weight	1591.32 g/mol (peptide)	[4][7][8]
1651.3 g/mol (acetate salt)	[1]	
Appearance	White lyophilized (freeze-dried) powder	[6][7]
Purity (by HPLC)	≥98.0%	[1][6][8]
Solubility	Soluble in DMSO and Ethanol. [1] Recommended to reconstitute in sterile water or sterile water with acetonitrile. [4][6]	
Storage	Lyophilized powder is stable at room temperature for 3 weeks but should be stored desiccated below -18°C.[4][6] Reconstituted solutions should be stored at 4°C for 2-7 days or below -18°C for future use. [4][6]	

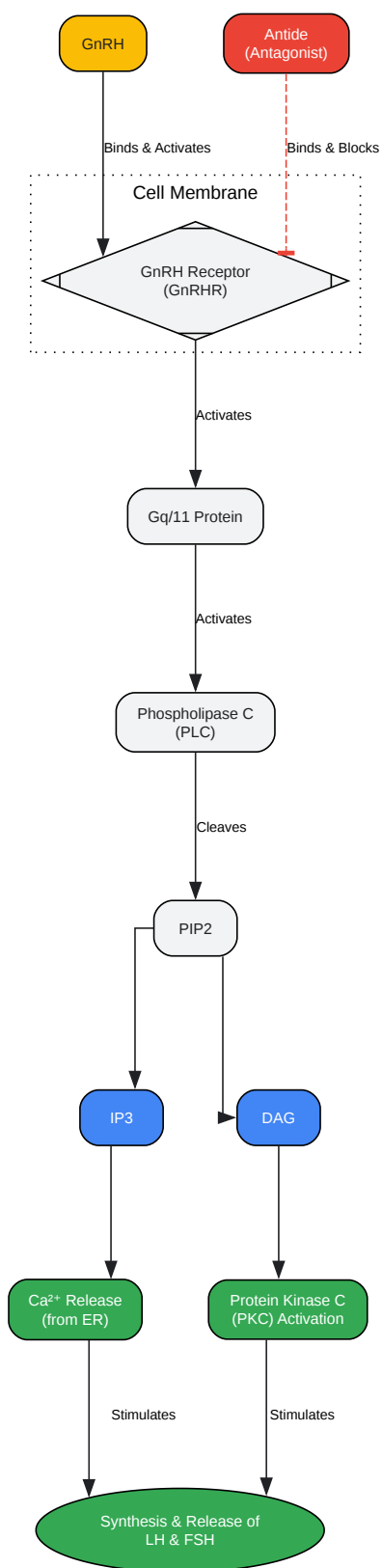
Table 2: Pharmacological Properties of **Antide Acetate**

Property	Description	References
Mechanism of Action	Gonadotropin-Releasing Hormone Receptor (GnRHR) Antagonist	[1][9]
Primary Effect	Represses LH and FSH release from the pituitary gland	[2][3][5]
In Vitro Activity	Inhibits GnRH-induced LH and FSH secretion in isolated rat pituitary cells at concentrations of 0.001 to 1,000 nM.[1]	
In Vivo Activity	Reduces serum LH and FSH levels in orchidectomized cynomolgus monkeys (250 µg/kg, i.v.).[1] Inhibits ovulation in rats (2 µg/animal).[1]	
Secondary Effects	Does not induce histamine release in isolated rat mast cells (EC ₅₀ > 300 µg/ml).[1] Enhances spatial memory in some animal models.[9]	

Mechanism of Action: GnRH Receptor Antagonism

Antide exerts its biological effects by directly competing with endogenous GnRH for binding sites on the GnRH receptors located on the surface of pituitary gonadotrope cells. Unlike GnRH agonists, which initially cause a surge in LH and FSH before downregulation, Antide produces an immediate and dose-dependent suppression of gonadotropin release by preventing receptor activation. This blockade disrupts the downstream signaling cascade that is normally initiated by GnRH binding.

The diagram below illustrates the signaling pathway of the GnRH receptor and the inhibitory action of Antide.



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Caption: GnRH signaling pathway and its inhibition by Antide.

Experimental Protocols

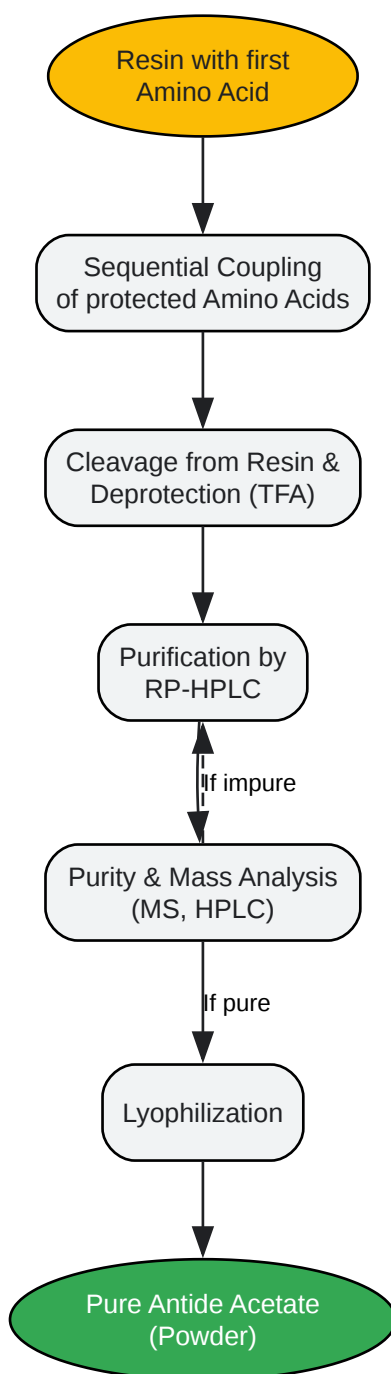
Detailed methodologies are crucial for the reproducible application of **Antide Acetate** in research. The following sections outline common experimental procedures.

Peptide Synthesis and Purification

The synthesis of Antide, a decapeptide with modified amino acids, is typically achieved through Solid-Phase Peptide Synthesis (SPPS), followed by purification using High-Performance Liquid Chromatography (HPLC).

Methodology:

- **Synthesis:** The peptide is assembled on a solid resin support, starting from the C-terminal amino acid (D-Alanine). Each subsequent protected amino acid is coupled sequentially. Modified residues like Ac-D-2-Nal, D-Phe(4-CL), and Lys(nicotinoyl) are incorporated during this process.
- **Cleavage:** Once synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
- **Purification:** The crude peptide is dissolved and purified using reverse-phase HPLC (RP-HPLC). A gradient of acetonitrile in water is commonly used to elute the peptide from a C18 column.
- **Lyophilization:** Fractions containing the pure peptide, as confirmed by mass spectrometry, are pooled and lyophilized to obtain a stable, white powder.[\[7\]](#)[\[10\]](#)



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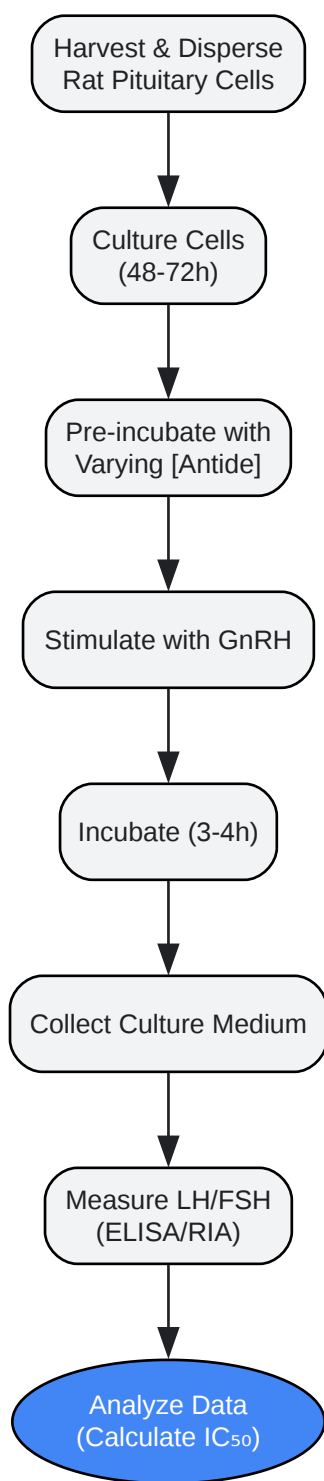
Caption: General workflow for the synthesis and purification of Antide.

In Vitro Assay: Inhibition of GnRH-Induced Gonadotropin Release

This assay quantifies Antide's ability to block GnRH-stimulated LH and FSH secretion from primary pituitary cells.^[1]

Methodology:

- **Cell Preparation:** Pituitary glands are harvested from rats, and the cells are enzymatically dispersed and cultured for 48-72 hours to allow for recovery.
- **Pre-incubation:** The cultured cells are washed and then pre-incubated with varying concentrations of **Antide Acetate** (e.g., 0.001 to 1,000 nM) for a defined period (e.g., 30 minutes). A control group receives the vehicle solution without Antide.
- **Stimulation:** A fixed concentration of GnRH (e.g., 1 nM) is added to the wells (except for the negative control) to stimulate gonadotropin release.
- **Incubation:** The cells are incubated for a further period (e.g., 3-4 hours).
- **Sample Collection:** At the end of the incubation, the culture medium is collected from each well.
- **Quantification:** The concentrations of LH and FSH in the collected media are measured using a specific and sensitive immunoassay, such as a radioimmunoassay (RIA) or ELISA.
- **Data Analysis:** The amount of LH/FSH released is plotted against the concentration of Antide to determine its inhibitory potency (e.g., IC₅₀).



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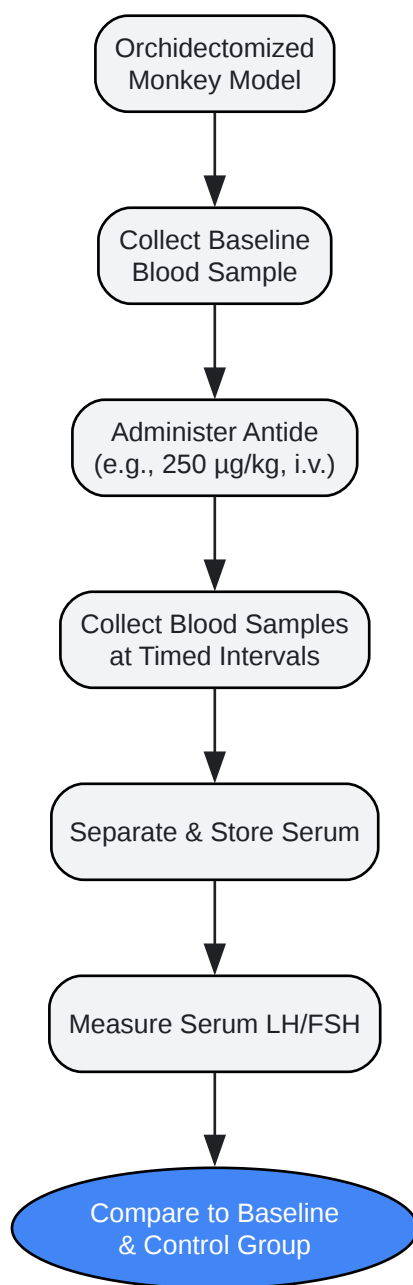
Caption: Workflow for an in vitro GnRH antagonism assay.

In Vivo Assay: Suppression of Serum Gonadotropin Levels

This protocol assesses the efficacy of Antide in reducing circulating LH and FSH levels in an animal model, such as the orchidectomized (castrated) monkey, which exhibits high baseline gonadotropin levels.^[1]

Methodology:

- **Animal Model:** Adult male cynomolgus monkeys are orchidectomized to remove the negative feedback of testosterone, leading to elevated serum LH and FSH.
- **Acclimatization:** Animals are allowed to recover from surgery and are acclimatized to handling and blood sampling procedures.
- **Baseline Sampling:** A baseline blood sample is collected to determine pre-treatment LH and FSH levels.
- **Administration:** **Antide Acetate** is administered to the animals via a specific route (e.g., intravenous injection at 250 µg/kg). A control group receives a vehicle injection.
- **Post-Treatment Sampling:** Blood samples are collected at multiple time points after administration (e.g., 1, 2, 4, 8, and 24 hours).
- **Serum Preparation:** Blood samples are centrifuged to separate the serum, which is then stored at -20°C or lower until analysis.
- **Hormone Measurement:** Serum concentrations of LH and FSH are quantified using validated immunoassays.
- **Data Analysis:** Hormone levels at each time point are compared to baseline levels and to the control group to evaluate the extent and duration of gonadotropin suppression.



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Caption: Workflow for an in vivo gonadotropin suppression study.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. cellsciences.com [cellsciences.com]
- 3. cellsciences.com [cellsciences.com]
- 4. angioproteomie.com [angioproteomie.com]
- 5. peptide.com [peptide.com]
- 6. Antide Antigen Protein | Antide Acetate Hormone | ProSpec [prospecbio.com]
- 7. Antide Acetate | 112568-12-4 [sbsgenotech.com]
- 8. Antide Acetate :ÈÇÐÁ!Ç°Á²°, [ÈÇÐDatabase] - ÀÊ÷Á½°(ÁÖ) [infochems.co.kr]
- 9. Antide Acetate - LKT Labs [lktlabs.com]
- 10. manufacture Antide Acetate, CasNo.112568-12-4 Zhengzhou Filter Biotechnology Co.,Ltd China (Mainland) [filter.lookchem.com]
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